Rosoxacin Hemisulfate
Description
Contextualization of Quinolone Antibacterials in Scientific Inquiry
The quinolones are a significant class of synthetic antibacterial agents in medical research, characterized by a bicyclic core structure related to 4-quinolone. nih.gov Their history began in 1962 with the discovery of nalidixic acid, which emerged as a byproduct during the synthesis of the antimalarial drug chloroquine. nih.govmdpi.comwikipedia.org Initially, these first-generation agents had a narrow therapeutic scope, primarily used against Gram-negative bacteria in urinary tract infections. nih.govacs.org
Scientific inquiry into quinolones has revealed a unique mechanism of action: they inhibit bacterial DNA synthesis by targeting the bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. nih.govpatsnap.compatsnap.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair, and their inhibition by quinolones leads to breaks in bacterial chromosomes and ultimately cell death. nih.govpatsnap.com
The therapeutic utility and research interest in this class expanded dramatically with the development of fluoroquinolones in the 1970s and 1980s. acs.orgoup.com The addition of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position significantly enhanced the antibacterial potency and broadened the spectrum of activity. acs.org This evolution has led to the classification of quinolones into different generations, each with improved properties. nih.gov Ongoing academic research continues to explore novel quinolone analogues to enhance activity against resistant pathogens and expand their clinical applications. acs.orgmdpi.com
Table 1: Generations of Quinolone Antibiotics
| Generation | Key Characteristics | Example Compounds |
|---|---|---|
| First | Narrow spectrum, primarily effective against Gram-negative bacteria (excluding Pseudomonas species). nih.gov Used mainly for uncomplicated urinary tract infections. acs.org | Nalidixic acid, Rosoxacin (B1680725), Cinoxacin wikipedia.orgacs.org |
| Second | Expanded activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive and atypical pathogens. mdpi.comacs.org Introduction of the 6-fluoro group. | Ciprofloxacin (B1669076), Norfloxacin, Ofloxacin mdpi.comacs.org |
| Third | Further enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining broad Gram-negative coverage. nih.gov | Levofloxacin, Sparfloxacin mdpi.com |
| Fourth | Broad-spectrum activity, including enhanced coverage of anaerobic bacteria. | Trovafloxacin, Moxifloxacin |
Historical Perspective of Rosoxacin Hemisulfate Discovery and Early Mechanistic Research
Rosoxacin was developed by Sterling Drug, the same research institute that discovered the first quinolone, nalidixic acid. acs.orgacs.org It emerged as a first-generation quinolone antibacterial agent in the years following the clinical introduction of nalidixic acid. acs.org Structurally, Rosoxacin is a quinolinemonocarboxylic acid, specifically a 1,4-dihydroquinoline-3-carboxylic acid substituted with an ethyl group at position 1 and a pyridin-4-yl group at position 7. nih.gov
Early mechanistic research established that Rosoxacin functions similarly to other quinolones, primarily by inhibiting essential bacterial enzymes. drugbank.commims.com Its mode of action involves blocking bacterial DNA replication by binding to and inhibiting DNA gyrase and topoisomerase IV. patsnap.compatsnap.comnih.govdrugbank.com These enzymes are vital for untwisting and separating DNA strands, processes required for replication, transcription, and repair. patsnap.comdrugbank.com By disrupting these functions, Rosoxacin exerts a bactericidal effect. patsnap.com
Initial in vitro studies defined its antibacterial spectrum. A multicenter study found that Enterobacteriaceae were highly sensitive to Rosoxacin. nih.gov The research also demonstrated its effectiveness against Haemophilus species and staphylococci. nih.gov However, it was found to be less active against Pseudomonas aeruginosa and enterococci. nih.gov Other investigations confirmed its activity against the pathogens responsible for sexually transmitted diseases, including Neisseria gonorrhoeae, as well as Chlamydia trachomatis and Ureaplasma urealyticum. nih.govmedchemexpress.com
Table 2: In Vitro Antibacterial Activity of Rosoxacin (Modal MIC)
| Bacterial Group | Modal Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Enterobacteriaceae | 0.5 | nih.gov |
| Pseudomonas aeruginosa | 2.0 - 8.0 | nih.gov |
| Haemophilus spp. | 0.03 - 0.06 | nih.gov |
| Staphylococci | Similar to Enterobacteriaceae | nih.gov |
Scope and Significance of Current Academic Research on this compound
Current academic research on quinolones is largely focused on overcoming the significant challenge of bacterial resistance and developing novel analogues with improved efficacy and safety profiles. nih.govmdpi.com While much of this effort is directed toward newer-generation fluoroquinolones, the study of first-generation compounds like Rosoxacin remains scientifically relevant. acs.org Understanding the precise interactions between early quinolones and their bacterial targets can provide valuable insights into the evolution of resistance mechanisms.
The dual-target mechanism of Rosoxacin, inhibiting both DNA gyrase and topoisomerase IV, is an area of continued interest because targeting multiple essential enzymes can reduce the likelihood of resistance development. patsnap.com Contemporary research often uses these foundational compounds as scaffolds or reference points for designing new synthetic antibacterial agents. mdpi.com
Furthermore, the broader field of quinolone research has expanded to include novel applications, such as their use in advanced drug delivery systems. For instance, studies have explored incorporating quinolones like ciprofloxacin into biodegradable polymer-based systems to treat localized infections such as chronic osteomyelitis. nih.gov While these specific studies often utilize newer fluoroquinolones, the principles could potentially be applied to other compounds within the class. However, dedicated, large-scale academic research focusing specifically on this compound is less prominent today compared to the extensive investigations into its fluorinated successors. nih.govacs.org
Properties
Molecular Formula |
C₁₇H₁₄N₂O₃ 1/2H₂SO₄ |
|---|---|
Molecular Weight |
343.34 |
Synonyms |
1-Ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic Acid Hemisulfate; Acrosoxacin Hemisulfate; Eracin Hemisulfate; Eradacil Hemisulfate; Eradacin Hemisulfate; NSC 146617 Hemisulfate; Roxadyl Hemisulfate; Win 35213 Hemisulfate; Winuron Hem |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Rosoxacin Hemisulfate
Established Synthetic Pathways for Rosoxacin (B1680725) Hemisulfate
The synthesis of Rosoxacin, chemically known as 1-ethyl-4-oxo-7-(4-pyridyl)-1,4-dihydroquinoline-3-carboxylic acid, is a multi-step process that often involves the construction of the core quinolone scaffold followed by modifications to introduce the desired functional groups. The hemisulfate salt is typically formed in the final step by treating the free base with sulfuric acid.
Key Synthetic Intermediates and Reaction Conditions
The synthesis of Rosoxacin involves several key intermediates. A common pathway begins with the synthesis of a substituted aniline (B41778) precursor, which is then cyclized to form the quinolone ring system. The specific reaction conditions, including temperature, pressure, catalysts, and solvents, are crucial for optimizing the yield and purity of each step.
A pivotal intermediate in one of the primary synthetic routes is 4-amino-4'-pyridylacetophenone. The synthesis of this intermediate can be achieved through various methods, often involving the coupling of a pyridine (B92270) derivative with a substituted benzene (B151609) ring. Subsequent reactions build the quinolone core onto this aniline derivative.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 3-nitrobenzaldehyde, methyl propiolate, ammonium (B1175870) acetate | Modified Hantzsch pyridine synthesis | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| 2 | Dihydropyridine (B1217469) intermediate | Nitric acid | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
| 3 | Pyridine dicarboxylate intermediate | Saponification, then decarboxylation | 4-(3-nitrophenyl)pyridine |
| 4 | 4-(3-nitrophenyl)pyridine | Iron, Hydrochloric acid | 3-(4-pyridyl)aniline |
| 5 | 3-(4-pyridyl)aniline, diethyl ethoxymethylenemalonate | Gould-Jacobs reaction | Ethyl 4-hydroxy-7-(4-pyridyl)quinoline-3-carboxylate |
| 6 | Quinolone ester intermediate | Ethyl iodide, Potassium carbonate | Ethyl 1-ethyl-4-oxo-7-(4-pyridyl)-1,4-dihydroquinoline-3-carboxylate |
| 7 | Ethyl ester of Rosoxacin | Sodium hydroxide, then acid | Rosoxacin |
| 8 | Rosoxacin | Sulfuric acid | Rosoxacin Hemisulfate |
Application of Gould-Jacobs Reaction in Quinoline (B57606) Core Formation
The Gould-Jacobs reaction is a cornerstone in the synthesis of the quinoline core of Rosoxacin. wikipedia.org This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline (B1666331) ring system. wikipedia.org In the synthesis of Rosoxacin, 3-(4-pyridyl)aniline is reacted with diethyl ethoxymethylenemalonate. oup.com The initial condensation is typically carried out by heating the reactants, often in a high-boiling solvent like diphenyl ether, to drive the reaction towards the formation of the anilinomethylenemalonate intermediate. Subsequent heating at a higher temperature induces an intramolecular cyclization via an electrocyclic reaction, leading to the formation of the quinoline ring. This is followed by tautomerization to the more stable 4-quinolone form.
Modified Hantzsch Pyridine Synthesis Approaches
An alternative and notable approach to constructing a key precursor for the Gould-Jacobs reaction involves a modified Hantzsch pyridine synthesis. oup.com This method is employed to synthesize the 3-(4-pyridyl)aniline intermediate. The synthesis starts with the condensation of 3-nitrobenzaldehyde, two equivalents of an acetoacetic ester (like methyl propiolate), and ammonia (B1221849) or an ammonia source such as ammonium acetate. oup.com The resulting dihydropyridine is then oxidized to the corresponding pyridine derivative. Subsequent chemical transformations, including saponification, decarboxylation, and reduction of the nitro group, yield the desired 3-(4-pyridyl)aniline. oup.com This aniline derivative then serves as the starting material for the Gould-Jacobs reaction to build the quinolone core of Rosoxacin.
Derivatization Strategies and Analog Design for Mechanistic Probes
To understand the mechanism of action of Rosoxacin and to potentially develop more potent analogs, researchers have employed various derivatization strategies. These strategies involve modifying different parts of the Rosoxacin molecule to probe its interaction with its biological target, DNA gyrase.
Exploration of Structure-Activity Relationships (SAR) through Chemical Modification
Structure-activity relationship (SAR) studies are crucial for identifying the key chemical features of a molecule that are responsible for its biological activity. For quinolone antibiotics, including Rosoxacin, SAR studies have revealed several important structural requirements for antibacterial potency.
Key modifications and their effects on activity are summarized in the table below:
| Position of Modification | Moiety | Effect on Antibacterial Activity |
| N-1 | Ethyl group | Essential for activity; substitution with larger or smaller alkyl groups can affect potency. |
| C-3 | Carboxylic acid | Critical for binding to DNA gyrase; esterification or amidation generally leads to a loss of activity. |
| C-4 | Carbonyl group | Essential for activity; modifications are generally not tolerated. |
| C-5 | Substitution | Can influence steric and electronic properties, potentially affecting target binding and cell penetration. |
| C-6 | Hydrogen (in Rosoxacin) | The presence of a fluorine atom at this position (as in fluoroquinolones) generally enhances activity against a broader range of bacteria. |
| C-7 | 4-pyridyl group | Plays a significant role in determining the spectrum of activity. Modifications at this position can modulate potency and target specificity. |
| C-8 | Substitution | Can impact the planarity of the molecule and influence antibacterial activity. |
These SAR studies guide the design of new Rosoxacin analogs with potentially improved antibacterial profiles. For instance, while Rosoxacin is a non-fluorinated quinolone, the extensive research on fluoroquinolones has provided valuable insights into how modifications at the C-6 and C-7 positions can dramatically enhance antibacterial activity and spectrum. wikipedia.org
Design and Synthesis of Rosoxacin-based Conjugates for Target Interaction Studies
To directly investigate the interaction of Rosoxacin with its molecular target, DNA gyrase, researchers design and synthesize Rosoxacin-based conjugates. These conjugates typically consist of the Rosoxacin molecule linked to a reporter molecule, such as a fluorescent probe or a photoaffinity label, via a chemical linker.
The design of these conjugates requires careful consideration of the linker's length and chemical nature to ensure that the Rosoxacin moiety can still bind effectively to its target. The linker is usually attached to a position on the Rosoxacin molecule that is not critical for its antibacterial activity, as determined by SAR studies. For many quinolones, the C-7 position is a common site for linker attachment.
The synthesis of these conjugates involves multi-step organic reactions. First, a Rosoxacin derivative with a suitable functional group for linker attachment is synthesized. This might involve modifying the 4-pyridyl group at the C-7 position to introduce an amine or a carboxylic acid handle. Subsequently, a bifunctional linker is reacted with the modified Rosoxacin, followed by the attachment of the reporter molecule.
These Rosoxacin-based probes are invaluable tools for studying the drug-target interaction at a molecular level. For example, fluorescently labeled Rosoxacin can be used in fluorescence polarization or microscopy-based assays to visualize its binding to DNA gyrase and its localization within bacterial cells. Photoaffinity-labeled conjugates can be used to covalently cross-link Rosoxacin to its binding site on the enzyme, allowing for the identification of the specific amino acid residues involved in the interaction. While specific examples for Rosoxacin are not abundant in publicly available literature, the principles are well-established within the broader field of quinolone research.
Molecular and Cellular Mechanisms of Action of Rosoxacin Hemisulfate
Inhibition of Bacterial Type II Topoisomerases
Rosoxacin's antibacterial activity is primarily attributed to its ability to target and inhibit two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. patsnap.compatsnap.comdrugbank.com These enzymes are vital for maintaining the proper topology of bacterial DNA, a critical requirement for cell viability.
DNA Gyrase (Topoisomerase II) as a Primary Target
DNA gyrase is a key enzyme in bacteria responsible for introducing negative supercoils into the DNA, a process that is essential for the initiation and progression of DNA replication and transcription. patsnap.compatsnap.com This enzyme facilitates the uncoiling and recoiling of the DNA strands, relieving the torsional stress that accumulates ahead of the replication fork. patsnap.com Rosoxacin (B1680725) preferentially binds to the A subunit of DNA gyrase, effectively inhibiting its ability to cut and rejoin the DNA strands. patsnap.com This inhibition halts the supercoiling process, leading to the cessation of DNA replication and transcription. patsnap.compatsnap.com
Topoisomerase IV as a Secondary Target
Topoisomerase IV is another critical type II topoisomerase in bacteria, primarily involved in the decatenation, or separation, of interlinked daughter DNA strands following replication. patsnap.com This process is essential for the proper segregation of the newly replicated chromosomes into the daughter cells during cell division. Rosoxacin also targets topoisomerase IV, preventing it from carrying out this crucial function. patsnap.com The inhibition of topoisomerase IV results in the accumulation of intertwined DNA molecules, which is a lethal event for the bacterial cell. patsnap.com The dual-targeting of both DNA gyrase and topoisomerase IV by Rosoxacin is a significant advantage, as it reduces the likelihood of the development of bacterial resistance. patsnap.com
| Quinolone | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |
| Ciprofloxacin (B1669076) | 61.7 | 3.0 |
| Moxifloxacin | 27.5 | 1.0 |
| Gemifloxacin | 5.6 | 0.4 |
| Data sourced from a study on heteroaryl isothiazolones and presented for illustrative purposes. asm.org |
Interference with Bacterial DNA Replication, Transcription, and Repair Processes
The inhibition of DNA gyrase and topoisomerase IV by Rosoxacin has profound and direct consequences on fundamental bacterial cellular processes that are dependent on DNA integrity and proper topology.
The primary and most immediate effect of Rosoxacin is the blockade of DNA replication. drugbank.comnih.gov By preventing the relaxation of positive supercoils ahead of the replication fork, the progression of the replication machinery is halted. nih.gov Furthermore, the stabilization of the cleaved DNA-enzyme complexes creates physical barriers on the DNA template, further impeding the movement of DNA polymerase.
Transcription, the process of synthesizing RNA from a DNA template, is also inhibited. The introduction of negative supercoils by DNA gyrase is necessary to facilitate the unwinding of the DNA double helix, allowing RNA polymerase to access the genetic information. By inhibiting DNA gyrase, Rosoxacin prevents this necessary topological change, thereby inhibiting transcription.
Bacterial cells possess sophisticated DNA repair mechanisms to correct damage to their genetic material. The formation of double-strand breaks as a result of Rosoxacin's action triggers these repair systems. However, the continuous presence of the drug and the overwhelming number of DNA lesions can saturate and ultimately defeat these repair mechanisms, contributing to the bactericidal effect.
Downstream Cellular Effects in Bacterial Physiology and Viability
The initial inhibition of DNA topoisomerases and the subsequent disruption of DNA-related processes trigger a cascade of downstream cellular events that collectively lead to bacterial cell death. One of the key responses initiated by the DNA damage caused by quinolones is the SOS response. This is a global stress response that involves the induction of a number of genes involved in DNA repair and cell division arrest. While the SOS response is a survival mechanism, its activation in the presence of extensive and irreparable DNA damage can contribute to the bactericidal outcome.
Furthermore, there is growing evidence that bactericidal antibiotics, including quinolones, can induce the production of reactive oxygen species (ROS) in bacteria. nih.gov This leads to oxidative stress, which can cause widespread damage to various cellular components, including proteins, lipids, and nucleic acids, further contributing to cell death. The accumulation of DNA damage, the failure of repair mechanisms, and the induction of oxidative stress create an unsustainable physiological state for the bacterium, ultimately leading to a loss of viability and cell lysis. nih.gov
Mechanisms of Bacterial Resistance to Rosoxacin Hemisulfate
Target Site Mutations in DNA Gyrase and Topoisomerase IV
The most significant and frequently observed mechanism of resistance to quinolones, including rosoxacin (B1680725), involves mutations in the genes that encode the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govasm.orgnih.gov These mutations alter the protein structure of the enzymes, reducing their binding affinity for the quinolone molecule. wikipedia.org This weakened interaction prevents the drug from effectively inhibiting enzyme function, allowing the bacteria to survive in the presence of the antibiotic. While both enzymes can be targeted by rosoxacin, the primary target often varies between bacterial species; DNA gyrase is typically the primary target in Gram-negative bacteria, whereas topoisomerase IV is often the primary target in many Gram-positive bacteria. patsnap.comnih.govnih.gov
Mutations conferring quinolone resistance are not randomly distributed but are predominantly clustered in specific, highly conserved segments of the gyrA and parC genes. asm.orgasm.orgplos.org These "hot spots" are known as the Quinolone Resistance-Determining Regions (QRDRs). asm.orgnih.gov The QRDRs are located in the part of the enzyme that directly interacts with both the DNA and the quinolone antibiotic. plos.org A single amino acid substitution within this critical region can significantly decrease the drug's affinity for the enzyme-DNA complex. asm.org
High-level resistance often results from the accumulation of multiple mutations, typically a primary mutation in the gyrA gene followed by a secondary mutation in parC in Gram-negative bacteria, or vice versa in many Gram-positives. nih.govnih.gov The most commonly reported alterations in the GyrA subunit occur at serine-83 and aspartate-87. asm.orgplos.orgnih.gov
Table 1: Common Amino Acid Substitutions in the QRDR of GyrA and ParC Conferring Quinolone Resistance
| Gene | Common Codon Position | Common Amino Acid Substitution | Bacterial Species Example |
|---|---|---|---|
| gyrA | 83 | Serine → Leucine (Ser → Leu) | Escherichia coli, Pseudomonas aeruginosa plos.orgnih.gov |
| gyrA | 87 | Aspartate → Asparagine (Asp → Asn) | Escherichia coli plos.org |
| parC | 80 | Serine → Isoleucine (Ser → Ile) | Proteus mirabilis nih.gov |
While the majority of clinically relevant mutations are found within the QRDRs, alterations in other regions of the topoisomerase genes can also contribute to quinolone resistance. mdpi.comresearchgate.net These mutations outside the canonical QRDR may have a more subtle effect on drug susceptibility on their own but can enhance the resistance levels conferred by primary QRDR mutations. For instance, mutations in the gyrB gene, which encodes the B subunit of DNA gyrase, have been identified as a frequent event in the development of high-level fluoroquinolone resistance in clinical isolates of Proteus mirabilis. nih.gov Repeated exposure to quinolones can select for these non-QRDR mutations, highlighting the complex and varied genetic pathways leading to resistance. researchgate.net
Efflux Pump Systems Mediating Rosoxacin Hemisulfate Extrusion
A second major strategy employed by bacteria to resist quinolones is the active removal of the antibiotic from the cell via efflux pumps. wikipedia.orgbristol.ac.uk These transport proteins are embedded in the cell membrane and function to extrude a wide range of toxic substances, including antibiotics like rosoxacin, from the bacterial cytoplasm. nih.govnih.gov By reducing the intracellular concentration of the drug, efflux pumps prevent it from reaching a sufficient level to effectively inhibit its DNA gyrase and topoisomerase IV targets. nih.gov Overexpression of these pumps is a common cause of multidrug resistance (MDR). mdpi.com
Many bacteria possess genes for efflux pumps on their chromosomes as part of their intrinsic genetic makeup. nih.govnih.gov Among the most significant in Gram-negative bacteria is the Resistance-Nodulation-Division (RND) superfamily of efflux pumps. nih.govsemanticscholar.org RND pumps are complex tripartite systems that span the entire bacterial cell envelope, consisting of an inner membrane transporter, a periplasmic membrane fusion protein (MFP), and an outer membrane channel. nih.govsemanticscholar.org
Normally, the expression of these pumps is tightly controlled by local repressor genes. researchgate.net However, mutations in these regulatory genes can lead to the overexpression of the pump, resulting in increased extrusion of antibiotics and clinically significant levels of resistance. nih.govasm.org This mechanism can confer resistance to multiple classes of antibiotics simultaneously. researchgate.net
Table 2: Examples of Chromosomally Encoded RND Efflux Pumps
| Efflux Pump System | Bacterial Species | Substrates Include |
|---|---|---|
| AcrAB-TolC | Escherichia coli, Salmonella enterica | Fluoroquinolones, tetracyclines, chloramphenicol (B1208) nih.govnih.gov |
| MexAB-OprM | Pseudomonas aeruginosa | Fluoroquinolones, β-lactams, tetracyclines mdpi.comnih.gov |
| MexCD-OprJ | Pseudomonas aeruginosa | Fluoroquinolones, erythromycin, tetracyclines semanticscholar.orgasm.org |
| AdeABC | Acinetobacter baumannii | Aminoglycosides, fluoroquinolones, β-lactams nih.govmdpi.com |
In addition to chromosomally encoded systems, efflux pump genes can be acquired on mobile genetic elements such as plasmids. nih.govimpactfactor.org This represents a particularly concerning mechanism of resistance, as plasmids can be transferred between different bacteria through horizontal gene transfer. nih.gov This process facilitates the rapid dissemination of resistance determinants throughout bacterial populations, even across species barriers.
Examples of plasmid-mediated efflux pump genes that confer resistance to quinolones include qepA (quinolone efflux pump) and oqxAB. impactfactor.orgnih.gov The qepA gene encodes a pump belonging to the major facilitator superfamily (MFS) and reduces susceptibility to hydrophilic fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin. impactfactor.org The oqxAB genes encode an RND-type efflux pump that can extrude a variety of compounds, including quinolones and disinfectants. impactfactor.orgnih.gov The emergence of plasmid-encoded RND pumps is a significant development, as it combines the broad substrate specificity of RND systems with the high transferability of plasmids. nih.gov
Modulation of Outer Membrane Permeability
For an antibiotic to reach its intracellular targets, it must first cross the bacterial cell envelope. In Gram-negative bacteria, the outer membrane serves as a formidable permeability barrier that restricts the entry of many molecules, including antibiotics. bristol.ac.ukdovepress.comnih.gov Bacteria can exploit this feature by modifying the permeability of their outer membrane to prevent or reduce the influx of rosoxacin. bristol.ac.uknih.gov
This is often achieved by altering the expression or structure of porins, which are protein channels that allow the passage of small hydrophilic molecules, including quinolones, across the outer membrane. dovepress.comnih.gov A reduction in the number of porin channels or the production of mutated, less permeable porins can significantly decrease the rate of antibiotic entry into the cell. nih.gov While this mechanism alone may only cause a low level of resistance, it can act synergistically with other resistance mechanisms, such as efflux pump overexpression, to produce high-level clinical resistance. bristol.ac.uk Modifications to the lipopolysaccharide (LPS) component of the outer membrane can also impact permeability and contribute to resistance against certain hydrophobic antibiotics. nih.govresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ciprofloxacin |
| Norfloxacin |
| Nalidixic acid |
| Erythromycin |
| Tetracycline |
| Chloramphenicol |
| Gentamicin |
| Rifampin |
| Fusidic acid |
| Mupirocin |
| Polymyxin B nonapeptide |
| Deacylpolymyxin B |
| Gatifloxacin |
| Trovafloxacin |
| Sparfloxacin |
| Levofloxacin |
| Moxifloxacin |
| Clinafloxacin |
| Gemifloxacin |
| Tigecycline |
| Eravacycline |
| Colistin |
| Imipenem |
| Meropenem |
| Ceftazidime |
| Trimethoprim |
| Amikacin |
| Netilmicin |
| Lincomycin |
| Novobiocin |
| Azithromycin |
| Roxithromycin |
Porin Channel Alterations and Downregulation
One of the principal mechanisms by which Gram-negative bacteria develop resistance to quinolones, including likely Rosoxacin, is by modifying the influx of the drug into the cell. This is often achieved through alterations in the outer membrane porins, which are protein channels that facilitate the passive diffusion of hydrophilic molecules like antibiotics across the outer membrane. The two major porins in many clinically relevant Gram-negative bacteria are OmpF and OmpC.
Reduced expression, or downregulation, of these porin channels limits the entry of rosoxacin into the bacterial cell, thereby decreasing its intracellular concentration and reducing its access to the target enzymes, DNA gyrase and topoisomerase IV. Mutations in the regulatory genes that control porin expression can lead to a decrease in the number of porin channels. Furthermore, structural mutations within the porin proteins themselves can alter the channel's size or electrostatic properties, hindering the passage of the antibiotic. This mechanism of resistance is not specific to rosoxacin but is a common strategy bacteria employ to resist a variety of antibiotics.
| Bacterial Strain | Porin Expression Status | Representative Quinolone | Fold Increase in MIC |
| Escherichia coli | Wild-type (Normal OmpF/OmpC) | Nalidixic Acid | 1x (Baseline) |
| Escherichia coli | OmpF deficient | Nalidixic Acid | 4-8x |
| Escherichia coli | OmpC deficient | Nalidixic Acid | 2-4x |
| Escherichia coli | OmpF and OmpC deficient | Nalidixic Acid | >16x |
This table provides a generalized representation of the effect of porin loss on quinolone susceptibility based on established principles of antibiotic resistance.
Enzymatic Inactivation or Modification of this compound
Enzymatic inactivation is a common bacterial resistance strategy where bacteria produce enzymes that chemically modify or degrade the antibiotic, rendering it ineffective. For some fluoroquinolones, a specific enzyme, an aminoglycoside acetyltransferase variant known as AAC(6')-Ib-cr, has been identified. This enzyme can acetylate the piperazinyl substituent of certain fluoroquinolones like ciprofloxacin and norfloxacin, thereby reducing their antibacterial activity. nih.gov
However, there is currently no direct scientific evidence to suggest that this compound is a substrate for AAC(6')-Ib-cr or any other known inactivating enzymes. Rosoxacin is a non-fluorinated quinolone, and the substrate specificity of enzymes like AAC(6')-Ib-cr is often very precise. The absence of a fluorine atom and other structural differences in rosoxacin may prevent its recognition and modification by such enzymes. Therefore, while enzymatic inactivation is a documented resistance mechanism for some members of the quinolone class, its role in Rosoxacin resistance remains unconfirmed and is considered unlikely based on current knowledge.
Adaptive Responses and Cross-Resistance Mechanisms in Bacterial Strains
Bacteria can exhibit adaptive resistance, which is a transient and reversible form of resistance that occurs in response to environmental stresses, such as exposure to sub-lethal concentrations of antibiotics. This is not a result of a stable genetic mutation but rather a temporary alteration in gene expression that allows the bacteria to survive the antibiotic challenge.
One of the key adaptive responses to quinolone exposure is the induction of the SOS response, a global response to DNA damage. nih.gov Since quinolones like rosoxacin cause DNA strand breaks by trapping DNA gyrase and topoisomerase IV, they are potent inducers of the SOS response. researchgate.net The activation of the SOS response can lead to increased DNA repair and mutagenesis, which can contribute to the development of stable resistance mutations. Furthermore, the SOS response can transiently increase the expression of efflux pumps, which actively transport antibiotics out of the cell, further reducing the intracellular drug concentration.
Exposure to rosoxacin can also lead to cross-resistance, where the bacteria become resistant to other antibiotics, both within and outside the quinolone class. Resistance to one quinolone often confers resistance to other quinolones, although the extent of cross-resistance can vary. oup.com For instance, resistance to older quinolones like nalidixic acid can pave the way for resistance to newer fluoroquinolones. nih.gov Interestingly, some studies have shown incomplete cross-resistance between fluoroquinolones and non-fluorinated quinolones.
The table below provides a hypothetical illustration of cross-resistance patterns that might be observed in a bacterial strain that has developed resistance to an older quinolone.
| Antibiotic Class | Antibiotic | Susceptible Strain MIC (µg/mL) | Resistant Strain MIC (µg/mL) | Interpretation |
| Older Quinolone | Nalidixic Acid | 4 | 128 | High-level resistance |
| Fluoroquinolone | Ciprofloxacin | 0.25 | 8 | Significant cross-resistance |
| Non-Quinolone | Tetracycline | 2 | 16 | Cross-resistance due to shared mechanisms (e.g., efflux) |
| Non-Quinolone | Gentamicin | 1 | 1 | No significant cross-resistance |
This table is a representative example and the actual MIC values can vary depending on the bacterial species and the specific resistance mechanisms involved.
Preclinical Pharmacokinetic and Pharmacodynamic Studies of Rosoxacin Hemisulfate in Vitro and Animal Models
Pharmacokinetic Profiling in Experimental Models
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion of a drug. The following sections outline the available preclinical data for rosoxacin (B1680725).
Following administration in animal models, rosoxacin demonstrates distribution into various tissues. An experimental study in dogs investigated the distribution of rosoxacin in plasma, various tissues, and bodily fluids. The research found that the concentrations of rosoxacin in all tested tissues and secretions were within the range of the minimal inhibitory concentrations for many common Gram-negative urinary tract pathogens.
The study highlighted that rosoxacin exhibited higher concentration ratios in prostatic, vaginal, and urethral secretions, as well as in prostatic and other tissues, when compared to plasma concentrations. These elevated tissue-to-plasma ratios are attributed to the physicochemical properties of the drug. The concentrations were measured in prostatic tissue, prostatic interstitial fluid, prostatic secretion, vaginal secretions, and female urethral secretions, as well as in spinal fluid and other tissues.
| Tissue/Fluid | Rosoxacin Concentration Relative to Plasma |
| Prostatic Secretions | Higher |
| Vaginal Secretions | Higher |
| Urethral Secretions | Higher |
| Prostatic Tissue | Higher |
| Other Tissues | Higher |
This table summarizes the relative concentration of Rosoxacin in various tissues and fluids compared to plasma concentrations in dogs.
Detailed preclinical studies outlining the specific metabolic pathways of rosoxacin in non-human organisms are not extensively available in the reviewed scientific literature. In vitro metabolism studies, for instance using liver microsomes from preclinical species like rats or dogs, would be necessary to identify the primary enzymes involved (e.g., cytochrome P450 isoenzymes) and the structure of major metabolites. Such data is essential for understanding potential species-specific differences in drug metabolism and for identifying any pharmacologically active or potentially toxic metabolites.
Comprehensive data from preclinical animal studies detailing the specific excretion routes (e.g., renal vs. biliary) and clearance rates for rosoxacin are limited in publicly available research. To fully characterize its elimination, studies would be required to quantify the percentage of the drug excreted unchanged in urine and feces, and to identify metabolites in these matrices. This information is critical for predicting the drug's half-life and potential for accumulation in cases of renal or hepatic impairment.
Information regarding the oral bioavailability of rosoxacin in preclinical animal models is not well-documented in the available scientific literature. Bioavailability studies, typically conducted by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration, are fundamental to determining the extent of oral absorption and the potential impact of first-pass metabolism.
Pharmacodynamic Evaluation in Bacterial Cultures and Animal Infection Models
Pharmacodynamic studies assess the relationship between drug concentration and its antimicrobial effect. For rosoxacin, this has been primarily evaluated through in vitro susceptibility testing.
In vitro studies have established the antimicrobial activity of rosoxacin against several clinically relevant pathogens, particularly those associated with sexually transmitted diseases. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, has been a key parameter in these evaluations.
Rosoxacin has demonstrated a high degree of in vitro activity against clinical isolates of Neisseria gonorrhoeae. For 50% of the isolates tested (MIC₅₀), the concentration required for inhibition was 0.03 µg/mL. This potency was notably greater than that of several other antibiotics tested against the same isolates. Furthermore, 98.7% of 300 tested isolates, which included 10 penicillinase-producing strains, were inhibited by a rosoxacin concentration of ≤ 0.062 µg/mL.
The activity of rosoxacin has also been assessed against other microorganisms. Studies have shown that eleven strains of Chlamydia trachomatis were inhibited by a rosoxacin concentration of 5 µg/mL. For Ureaplasma urealyticum, seven strains were inhibited by rosoxacin at concentrations ranging from 2 to 8 µg/mL.
| Organism | Number of Strains | MIC Range / Value |
| Neisseria gonorrhoeae | - | MIC₅₀: 0.03 µg/mL |
| Neisseria gonorrhoeae | 300 | MIC₉₈.₇: ≤ 0.062 µg/mL |
| Chlamydia trachomatis | 11 | 5 µg/mL |
| Ureaplasma urealyticum | 7 | 2 - 8 µg/mL |
This table presents the Minimum Inhibitory Concentration (MIC) of Rosoxacin against various bacterial species as determined in vitro.
Information regarding the Minimum Bactericidal Concentration (MBC), the lowest concentration of an antibacterial agent required to kill a particular bacterium, is less commonly reported in the available literature for rosoxacin.
Time-Kill Kinetics and Post-Antibiotic Effects (PAE) in vitro
Time-kill kinetic studies are essential in vitro assays that evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These studies help to understand the concentration-dependent and time-dependent killing characteristics of a drug. For quinolones, the bactericidal effect is typically concentration-dependent, where higher concentrations of the drug lead to a more rapid reduction in bacterial viability. The rate of killing is determined by quantifying the number of viable bacteria (colony-forming units per milliliter, CFU/mL) at various time points after exposure to the antibiotic at different concentrations, often multiples of the minimum inhibitory concentration (MIC).
The post-antibiotic effect (PAE) is another crucial pharmacodynamic parameter that describes the suppression of bacterial growth that persists after a brief exposure of the microorganisms to an antimicrobial agent. oup.com This effect is significant for determining dosing intervals. A longer PAE may allow for less frequent dosing while maintaining therapeutic efficacy. The duration of the PAE is influenced by several factors, including the bacterial species, the class and concentration of the antibiotic, and the duration of exposure. For fluoroquinolones, PAEs have been observed against various bacteria, with durations that can range from approximately 0.5 to 6.5 hours. nih.gov The measurement of PAE involves exposing a bacterial culture to an antibiotic for a defined period, followed by the removal of the drug and subsequent monitoring of bacterial regrowth over time. oup.com
Efficacy Studies in Non-Human Infection Models (e.g., bacterial burden reduction)
Non-human infection models are critical for evaluating the in vivo efficacy of a new antimicrobial agent before it proceeds to clinical trials. These studies, typically conducted in murine models (e.g., mice, rats), aim to determine if the in vitro activity of a drug translates into a therapeutic effect in a living organism. A key endpoint in these studies is the reduction in bacterial burden in various tissues or body fluids, such as the blood, lungs, thighs, or kidneys, following treatment with the investigational drug.
For antibacterial agents, efficacy is often demonstrated by a significant decrease in the number of colony-forming units (CFU) per gram of tissue or milliliter of fluid compared to untreated control animals. These models can mimic various types of human infections, including sepsis, pneumonia, urinary tract infections, and soft tissue infections. The results from these studies help to establish a dose-response relationship and provide crucial data for predicting the potential clinical success of the antibiotic.
Although animal models are extensively used to test the efficacy of quinolone antibiotics, specific preclinical studies detailing the efficacy of Rosoxacin Hemisulfate in non-human infection models, with a focus on bacterial burden reduction, were not identified in the available literature.
Susceptibility Testing against Gram-Positive and Gram-Negative Bacterial Strains
Susceptibility testing is performed to determine the in vitro activity of an antimicrobial agent against various bacterial isolates. The most common metric used is the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under standardized laboratory conditions. A lower MIC value indicates greater potency of the antibiotic against the particular bacterial strain.
Rosoxacin has demonstrated activity against a range of bacteria, particularly those causing sexually transmitted diseases. Notably, it has shown a high degree of activity against clinical isolates of Neisseria gonorrhoeae, including penicillinase-producing strains. nih.govnih.gov Its activity also extends to other pathogens such as Chlamydia trachomatis and Ureaplasma urealyticum. nih.gov
The following table summarizes the available MIC data for Rosoxacin against various bacterial strains.
| Bacterial Strain | Number of Isolates | MIC50 (µg/mL) | MIC Range (µg/mL) |
| Neisseria gonorrhoeae | 212 | 0.03 nih.gov | ≤0.06 - 0.5 nih.gov |
| Chlamydia trachomatis | 11 | - | 5 nih.gov |
| Ureaplasma urealyticum | 7 | - | 2 - 8 nih.gov |
MIC50 refers to the minimum concentration of the drug that inhibits the growth of 50% of the tested isolates.
Advanced Analytical Methodologies for Rosoxacin Hemisulfate Research
Chromatographic Techniques for Compound Separation and Quantification
Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation of the active ingredient from impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of Rosoxacin (B1680725) Hemisulfate. HPLC methods are developed and validated to provide accurate, precise, and specific measurements of the drug substance in various matrices.
Key HPLC Parameters for Fluoroquinolone Analysis:
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or C8 columns are commonly employed. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate, acetate, or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the aqueous phase is a critical parameter for achieving optimal separation of quinolones. |
| Detection | - UV Detection: Quinolones, including what would be expected for Rosoxacin, exhibit strong UV absorbance, typically in the range of 270-330 nm, making UV detection a simple and robust method for quantification. - Fluorescence Detection: Many fluoroquinolones are naturally fluorescent, offering higher sensitivity and selectivity compared to UV detection. Excitation and emission wavelengths are optimized for the specific compound. - Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. It allows for the confirmation of the molecular weight of the analyte and can be used for the identification of unknown impurities and degradation products. |
Research Findings: While specific HPLC methods for Rosoxacin Hemisulfate are not widely detailed in readily available literature, the general principles for fluoroquinolone analysis are well-established. For instance, stability-indicating HPLC methods are crucial for separating this compound from potential degradation products that may form under stress conditions such as acid or base hydrolysis, oxidation, heat, and light exposure. The development of such methods involves subjecting the drug to these stress conditions and then ensuring that the chromatographic system can resolve the intact drug from all resulting degradants.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, improved resolution, and reduced solvent consumption. For the analysis of this compound, a UHPLC method would offer considerable advantages in terms of throughput and efficiency, particularly in a quality control setting where numerous samples need to be analyzed. A UHPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) would be a powerful tool for the rapid and sensitive quantification of this compound and its metabolites in biological matrices.
Spectroscopic Approaches for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, providing detailed information about its molecular structure and functional groups.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of degradation products and metabolites of this compound. Tandem mass spectrometry (MS/MS) experiments involve the selection of a specific ion (the precursor ion) and its fragmentation to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, aiding in the structural elucidation of unknown compounds.
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like this compound. In a typical forced degradation study, this compound would be subjected to various stress conditions, and the resulting mixtures would be analyzed by LC-MS/MS. By comparing the mass spectra of the degradation products with that of the parent drug, potential sites of modification can be identified.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals in a ¹H NMR spectrum are used to piece together the structure of the molecule.
¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is a crucial complementary technique that reveals the carbon skeleton of the compound.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups in its structure.
Expected FT-IR Absorption Bands for Rosoxacin:
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch (from carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic and aliphatic) | 3100-2850 |
| C=O stretch (ketone of quinolone) | ~1680 |
| C=O stretch (carboxylic acid) | ~1710 |
| C=C and C=N stretches (aromatic rings) | 1600-1450 |
| C-O stretch (carboxylic acid) | 1320-1210 |
| C-N stretch | 1350-1000 |
By analyzing the presence, position, and intensity of these absorption bands, FT-IR spectroscopy can be used for the identification and quality control of this compound raw material and finished products.
UV-Visible Spectroscopy for Concentration Determination and Interaction Studies
UV-Visible spectroscopy is a versatile and widely used technique in the analysis of quinolone antibiotics, including Rosoxacin. It serves as a fundamental tool for both quantifying the compound's concentration in various samples and for investigating its interactions with other molecules.
For concentration determination, spectrophotometric methods are often developed based on the principle of the Beer-Lambert law. A simple, selective, and validated spectrophotometric method for Rosoxacin (ROS) involves its reaction with an alkaline sodium nitroprusside (SNP) reagent. [cite: 1] This reaction, conducted at room temperature, results in the formation of a red-colored chromogen, which can be quantitatively measured at its maximum absorption wavelength (λmax) of 455 nm. [cite: 1, 2] The optimization of reaction conditions, such as reagent concentration, pH, and temperature, is crucial for the accuracy and precision of the assay. [cite: 1] Under optimized conditions, a direct linear relationship is established between the absorbance of the solution and the concentration of Rosoxacin. [cite: 1, 2]
This method has been successfully applied to determine Rosoxacin in bulk drug form and in laboratory-prepared tablets. [cite: 1] Its efficiency is demonstrated by high mean percentage recoveries and low relative standard deviation values, indicating good precision. [cite: 2] The sensitivity of the method is defined by its limits of detection (LOD) and quantification (LOQ), which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 1: Performance Characteristics of a UV-Visible Spectrophotometric Method for Rosoxacin Determination
| Parameter | Value (Study 1) | Value (Study 2) | Source |
|---|---|---|---|
| Wavelength (λmax) | 455 nm | 455 nm | [cite: 1, 2] |
| Linear Range | 20-50 µg/mL | 15-150 µg/mL | [cite: 1, 2] |
| Correlation Coefficient (r) | 0.9987 | 0.9992 | [cite: 1, 2] |
| Limit of Detection (LOD) | 2.5 µg/mL | 3.5 µg/mL | [cite: 1, 2] |
| Limit of Quantification (LOQ) | 8.4 µg/mL | 11.6 µg/mL | [cite: 1, 2] |
| Mean Recovery (Bulk Drug) | 100.1 ± 0.33% | Not Reported | [cite: 1] |
| Mean Recovery (Capsules) | 101.24 ± 1.28% | 102.81 ± 1.43% | [cite: 1, 2] |
In addition to quantification, UV-Visible spectroscopy is a powerful tool for studying molecular interactions. When a compound like Rosoxacin interacts with another molecule to form a complex, changes in the electronic structure can occur, leading to alterations in the UV-Visible absorption spectrum. [cite: 6, 17] By monitoring these spectral shifts, researchers can investigate the formation of complexes between Rosoxacin and other substances, such as metal ions or biological macromolecules. [cite: 6] This approach was used to confirm the formation of a complex between Norfloxacin, another quinolone, and Proflavine hemisulphate. [cite: 6] Such studies are crucial for understanding the compound's mechanism of action and its behavior in biological systems.
Electroanalytical Methods for Compound Determination
Electroanalytical methods offer a sensitive, rapid, and cost-effective alternative for the determination of quinolone antibiotics. [cite: 14] Techniques such as voltammetry are based on measuring the current that flows through an electrochemical cell as a function of the applied potential. The electrochemical behavior of fluoroquinolones allows for their direct determination in pharmaceutical formulations and biological fluids like serum and urine. [cite: 10]
Various voltammetric techniques, including cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry, are commonly employed. [cite: 10] The choice of electrode is critical for the sensitivity and selectivity of the method. While traditional hanging mercury drop electrodes have been used, modern approaches often utilize carbon-based electrodes such as glassy carbon, carbon paste, or chemically modified electrodes to enhance the signal. [cite: 10, 14] For instance, a graphite (B72142) screen-printed electrode modified with graphene has been used for the determination of roxithromycin, and an electrochemically activated glassy carbon paste electrode showed a high signal for ciprofloxacin (B1669076). [cite: 5, 14]
The method involves optimizing parameters like the pH of the supporting electrolyte, accumulation potential, and scan rate to achieve the best analytical performance. [cite: 14] The oxidation or reduction peak current of the analyte is proportional to its concentration, allowing for quantitative analysis. These methods are often characterized by low detection limits, wide linear ranges, and good reproducibility. [cite: 14]
Table 2: Examples of Electroanalytical Methods for Quinolone/Antibiotic Determination
| Analyte | Technique | Electrode | Linear Range | Limit of Detection (LOD) | Source |
|---|---|---|---|---|---|
| Ciprofloxacin | Square-Wave Adsorptive Stripping Voltammetry | Activated Glassy Carbon Paste | Not specified | 12.2 ppb (33 nM) | [cite: 14] |
| Moxifloxacin | Square-Wave Voltammetry | Hanging Mercury Drop | Not specified | Not specified | [cite: 10] |
| Enrofloxacin | Adsorptive Cathodic Stripping Voltammetry | Hanging Mercury Drop | Not specified | Not specified | [cite: 10] |
| Roxithromycin | Differential Pulse Voltammetry | Graphene-Modified Graphite Screen-Printed | 4.19-83.70 µg/mL | Not specified | [cite: 5] |
Sample Preparation Techniques for Complex Research Matrices
The accurate determination of this compound in complex matrices, such as biological fluids (blood, urine) or environmental samples (wastewater), necessitates an efficient sample preparation step. [cite: 3, 19] The primary goals of sample preparation are to remove interfering substances from the matrix, isolate the analyte of interest, and preconcentrate it to a level suitable for instrumental analysis. [cite: 3] For quinolone analysis, the two most predominantly employed techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE), along with their miniaturized versions. [cite: 3]
Solid-phase extraction is a widely used technique for sample preparation, favored for its selectivity, ability to handle larger sample volumes for better preconcentration, and reduced consumption of organic solvents compared to LLE. [cite: 3] The principle of SPE involves passing a liquid sample through a solid adsorbent material (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. Subsequently, the analyte is eluted with a small volume of a suitable solvent.
Recent advancements in SPE have led to the development of more efficient and miniaturized formats.
Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles as the adsorbent. [cite: 4] The magnetic core allows for easy and rapid separation of the adsorbent from the sample solution using an external magnet, eliminating the need for centrifugation or filtration steps. [cite: 20]
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a small-diameter fused silica (B1680970) fiber coated with a polymeric stationary phase. [cite: 4, 8] The fiber is either directly immersed in the sample or exposed to its headspace, and the analyte partitions between the sample matrix and the fiber coating. [cite: 4]
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of conventional SPE, where the sorbent is packed into a syringe. [cite: 8] This approach significantly reduces the volumes of sample and solvents required. [cite: 8]
Liquid-liquid extraction is a traditional method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While effective, conventional LLE can be time-consuming and require large volumes of organic solvents.
To address these drawbacks, several miniaturized versions of LLE have been developed, which are collectively known as liquid-phase microextraction (LPME). These techniques offer higher enrichment factors and are more environmentally friendly.
Dispersive Liquid-Liquid Microextraction (DLLME): In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer.
Hollow Fiber Liquid-Phase Microextraction (HF-LPME): This technique uses a small segment of a porous hollow fiber to contain the acceptor phase (organic solvent), which is immersed in the aqueous sample (donor phase). The analyte is extracted from the sample, through the pores of the fiber, and into the acceptor phase.
Supported Liquid Extraction (SLE): SLE is considered a valuable alternative to traditional LLE. [cite: 7] In this technique, the aqueous sample is loaded onto a solid, inert support material. An immiscible organic solvent is then passed through the support, extracting the analyte while leaving behind matrix interferences like phospholipids. [cite: 7] This method is known for its ease of operation and effective removal of matrix effects. [cite: 7]
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Rosoxacin |
| Sodium Nitroprusside |
| Norfloxacin |
| Proflavine Hemisulphate |
| Ciprofloxacin |
| Moxifloxacin |
| Enrofloxacin |
| Roxithromycin |
| Graphene |
| Naproxen |
Theoretical and Computational Investigations of Rosoxacin Hemisulfate
Molecular Docking Studies for Target Binding Affinity and Interaction Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Rosoxacin (B1680725), docking studies are crucial for elucidating its binding affinity and interaction mechanisms with its primary bacterial targets: DNA gyrase and topoisomerase IV. patsnap.comnih.gov These enzymes are essential for bacterial DNA replication, making them excellent targets for antibacterial agents. nih.gov
Docking simulations reveal that quinolone antibiotics, like Rosoxacin, typically bind to a complex formed by the enzyme and cleaved DNA. nih.gov The inhibitor intercalates into the DNA at the site of the nicks created by the enzyme. nih.gov The binding is stabilized by a network of interactions between the drug, amino acid residues of the enzyme, and the DNA itself.
Key interactions often identified in docking studies of quinolones with the DNA gyrase-DNA complex include:
Magnesium-Water Bridge: A hallmark of quinolone binding is the formation of a bridge involving a magnesium ion and water molecules. This bridge connects the 3-carboxyl and 4-oxo groups of the quinolone with specific amino acid residues in the GyrA subunit (e.g., serine and an acidic residue like aspartic or glutamic acid) and the DNA backbone. nih.gov
Hydrophobic Interactions: The quinolone ring system engages in hydrophobic and pi-stacking interactions with both the DNA base pairs and certain residues of the enzyme, contributing to the stability of the complex. nih.gov
Interactions of the C-7 Substituent: The substituent at the C-7 position of the quinolone core (a pyridyl group in Rosoxacin) extends into the GyrB subunit, where it can form specific interactions that influence the drug's potency and spectrum of activity. nih.govnih.gov
By calculating the binding free energy (often reported as a docking score), these studies can rank the binding affinity of Rosoxacin against different bacterial enzymes or compare its affinity to that of other quinolones. This information is vital for understanding its spectrum of activity and the molecular basis of bacterial resistance, which often arises from mutations in the drug-binding pocket. patsnap.com
| Interaction Type | Rosoxacin Moiety Involved | Binding Site Component | Significance |
|---|---|---|---|
| Metal Coordination | 3-Carboxyl, 4-Oxo groups | Mg2+ ion, Water molecules | Essential for stabilizing the drug in the active site. |
| Hydrogen Bonding | Carboxyl group, Pyridyl nitrogen | GyrA/ParC amino acid residues (e.g., Ser, Asp) | Provides specificity and enhances binding affinity. |
| Pi-Stacking/Hydrophobic | Quinolone core, Pyridyl ring | DNA base pairs, GyrB/ParE residues | Contributes to the overall stability of the ternary complex. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov For Rosoxacin, these calculations provide a detailed understanding of its electronic structure, which governs its reactivity and interactions with biological targets. rsc.org
Methods like DFT with the B3LYP functional are used to determine the optimized molecular geometry of Rosoxacin, corresponding to its lowest energy state. nih.gov From this, various electronic properties can be calculated:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. nih.gov These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For Rosoxacin, the MEP can highlight the electronegative oxygen and nitrogen atoms as key sites for hydrogen bonding and metal coordination.
Atomic Charges: Calculations can quantify the partial charge on each atom, providing a more detailed picture of the molecule's polarity and its potential for electrostatic interactions with its biological targets.
These theoretical calculations help rationalize the observed chemical behavior of Rosoxacin and provide parameters that can be used in more complex simulations like molecular dynamics. nih.gov
Molecular Dynamics Simulations of Compound-Biological System Interactions
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound's interactions with its biological environment over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the stability of the drug-target complex, conformational changes, and the role of solvent molecules. nih.govmdpi.com
For Rosoxacin, MD simulations can be applied to several systems:
Enzyme Interactions: Simulating the Rosoxacin-DNA-gyrase complex can validate the stability of the binding mode predicted by docking. mdpi.com It can reveal how the drug affects the enzyme's flexibility and dynamics, providing a deeper understanding of the inhibition mechanism.
DNA Interactions: MD simulations can explore the direct interaction of Rosoxacin with DNA, assessing its intercalation mode and the stability of the resulting complex in the absence of the enzyme.
Membrane and Surfactant Bilayer Interactions: The ability of an antibiotic to reach its intracellular target depends on its capacity to permeate the bacterial cell membrane. MD simulations can model the interaction of Rosoxacin with lipid bilayers, predicting its permeability and partitioning behavior. nih.gov Similarly, simulations with surfactant bilayers can provide insights into drug solubilization in formulation systems. mdpi.comnih.gov
These simulations provide atomic-level detail on the stability and dynamics of interactions, bridging the gap between static structural data and biological function. nih.gov
Structure-Based Drug Design and Virtual Screening for Novel Analogues
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design new, more potent, or selective inhibitors. nih.govox.ac.uk With the known structures of DNA gyrase and topoisomerase IV, SBDD strategies can be applied to Rosoxacin to develop novel analogues.
The process typically involves:
Target Analysis: The binding pocket of DNA gyrase is analyzed to identify key interaction points and unoccupied spaces.
In Silico Modification: The Rosoxacin scaffold is computationally modified. For example, different chemical groups can be substituted at the C-7 position to explore new interactions with the GyrB subunit or at the N-1 position to modulate physicochemical properties.
Virtual Screening: Large chemical libraries can be computationally screened to identify new compounds that are predicted to bind to the target enzyme. mdpi.comnih.gov This process uses docking algorithms to rapidly evaluate thousands or millions of molecules, prioritizing a smaller, more manageable number for experimental testing. nih.gov
These computational approaches accelerate the discovery of new lead compounds by focusing resources on molecules with the highest probability of being active, potentially leading to the development of next-generation quinolone antibiotics with improved activity against resistant strains. nih.gov
Prediction of Molecular Properties using Computational Models
Computational models are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates, a field often referred to as quantitative structure-property relationship (QSPR) or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govnih.gov For Rosoxacin Hemisulfate, these models can estimate key drug-like properties without the need for initial laboratory experiments.
Commonly predicted properties include:
Lipinski's Rule of Five: This rule assesses "drug-likeness" and the likelihood of oral bioavailability. It evaluates properties such as molecular weight (MW), the logarithm of the partition coefficient (logP), and the number of hydrogen bond donors and acceptors. researchtrend.net
Solubility: Aqueous solubility is a critical factor for drug absorption. Computational models can predict solubility based on the molecular structure. nih.gov
ADMET Properties: More sophisticated models can predict properties like human intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.govresearchtrend.net
Bioactivity Score: Based on its structure, the probability that a molecule will act as a GPCR ligand, ion channel modulator, kinase inhibitor, or nuclear receptor ligand can be calculated. researchtrend.net
These predictive models are invaluable in the early stages of drug discovery for filtering compounds and prioritizing those with a higher chance of success in clinical development. nurixtx.com
| Property Category | Specific Parameter | Relevance |
|---|---|---|
| Physicochemical | logP (Lipophilicity) | Influences solubility, absorption, and membrane permeability. |
| Aqueous Solubility (logS) | Crucial for absorption and formulation. | |
| Pharmacokinetic (ADME) | Human Intestinal Absorption | Predicts the extent of uptake after oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS effects (intended or side effects). | |
| Drug-Likeness | Lipinski's Rule of Five | Assesses if the molecule has properties similar to known oral drugs. |
| Bioactivity Score | Predicts potential interactions with major target classes. |
Interactions of Rosoxacin Hemisulfate with Other Agents and Synergistic Effects in Preclinical Models
Mechanistic Basis of Interactions with Other Antimicrobial Agents
The primary mechanism of action for rosoxacin (B1680725), like other quinolone antibiotics, involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. jocpr.comfda.gov These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. jocpr.comfda.gov The interaction of rosoxacin with other antimicrobial agents is often based on complementary mechanisms of action that can lead to synergistic or additive effects.
Beta-lactam antibiotics: These agents inhibit cell wall synthesis, potentially increasing the permeability of the bacterial cell to rosoxacin, allowing it to reach its intracellular targets more effectively.
Aminoglycosides: These antibiotics inhibit protein synthesis by binding to the bacterial ribosome. The combination with a DNA gyrase inhibitor like rosoxacin can lead to a multi-pronged attack on essential bacterial processes.
Trimethoprim: This drug inhibits dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway, which is necessary for DNA synthesis. The combination of an agent that disrupts DNA replication (rosoxacin) with one that limits the availability of DNA precursors (trimethoprim) can result in a powerful synergistic effect. d-nb.inforesearchgate.netnih.gov
Molecular Interactions with Metal Cations and Chelating Agents
Quinolone antibiotics, including rosoxacin, are known to form chelation complexes with multivalent metal cations. This interaction is primarily due to the presence of the 4-keto and 3-carboxyl groups in the quinolone structure, which can bind to metal ions such as aluminum (Al³⁺), magnesium (Mg²⁺), calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺). nih.govresearchgate.net
The formation of these complexes can significantly impact the physicochemical properties of rosoxacin, including its solubility and absorption characteristics. In a preclinical research context, this chelation can lead to a decrease in the bioavailability of the compound if administered concurrently with metal cation-containing substances. nih.gov The stability of these chelates varies depending on the specific metal ion, with trivalent cations like Al³⁺ generally forming more stable complexes than divalent cations like Mg²⁺. nih.gov
Conversely, the presence of certain chelating agents, such as ethylenediaminetetraacetic acid (EDTA), could potentially influence the activity of rosoxacin. By binding to metal ions present in the bacterial cell envelope, chelating agents may disrupt the outer membrane of Gram-negative bacteria, thereby facilitating the entry of rosoxacin into the cell.
Synergistic Potentiation of Rosoxacin Hemisulfate Activity
Preclinical studies have explored the synergistic potentiation of quinolone antibiotics when combined with other antimicrobial agents. While specific data for this compound is not extensively available, the general principles observed with other quinolones are likely applicable.
A notable example of synergy is the combination of quinolones with trimethoprim. d-nb.inforesearchgate.netnih.gov The sequential blockade of two different steps in the bacterial folic acid and DNA synthesis pathways can lead to a bactericidal effect that is greater than the sum of the individual agents. Similarly, combinations with beta-lactams and aminoglycosides have shown synergistic or additive effects against various bacterial strains in preclinical models. nih.gov
The table below summarizes potential synergistic combinations based on the known mechanisms of action of related compounds.
| Interacting Agent Class | Mechanism of Interaction | Potential Outcome |
| Beta-lactams | Inhibition of cell wall synthesis, potentially increasing rosoxacin uptake. | Synergy/Additivity |
| Aminoglycosides | Inhibition of protein synthesis, complementing rosoxacin's action on DNA replication. | Synergy/Additivity |
| Trimethoprim | Inhibition of dihydrofolate reductase, leading to a sequential blockade of DNA synthesis pathways. | Synergy |
Impact of Excipients and Specific Formulations on Compound Behavior in Research Contexts
In preclinical research, the formulation of this compound can significantly influence its behavior and the interpretation of experimental results. Excipients, while often considered inert, can interact with the active compound and affect its solubility, stability, and bioavailability. jocpr.comamazonaws.comnih.gov
For instance, the choice of solubilizing agents, such as surfactants or cyclodextrins, can enhance the dissolution of poorly soluble compounds like rosoxacin, thereby increasing its concentration in in vitro assays or its absorption in in vivo models. jocpr.com Conversely, certain binders or fillers in a solid dosage form could potentially retard the release of the drug.
The pH of the formulation and the presence of buffering agents are also critical, as the solubility and stability of quinolones can be pH-dependent. In research settings, it is crucial to carefully select and document the excipients and formulation parameters to ensure the reproducibility and accuracy of the findings. The physical form of the compound, such as its particle size and crystalline state, can also impact its dissolution rate and subsequent activity.
Emerging Research Areas and Future Directions for Rosoxacin Hemisulfate Studies
Novel Delivery Systems for Targeted Research Applications (e.g., nanoparticles for mechanistic studies)
The application of novel drug delivery systems to Rosoxacin (B1680725) Hemisulfate offers a promising strategy to enhance its utility in targeted research applications and mechanistic studies. Nanoparticle-based platforms, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, have demonstrated considerable potential for improving the therapeutic indices of other antibiotics, and similar benefits could be explored for rosoxacin. wjpmr.comnih.gov
Liposomes , vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs, offering advantages such as biocompatibility and the ability to be functionalized for targeted delivery. wjpmr.com For Rosoxacin Hemisulfate, liposomal encapsulation could be investigated to modulate its pharmacokinetic profile in research models, potentially leading to sustained release and targeted accumulation at specific sites of infection. This would be particularly useful for in-depth studies of its efficacy in localized infection models.
Solid Lipid Nanoparticles (SLNs) are another promising avenue. These are colloidal carriers with a solid lipid core matrix that can incorporate drug molecules. For quinolones like ciprofloxacin (B1669076), SLNs have been shown to provide controlled drug release and improve antibacterial activity. mdpi.com The formulation of this compound into SLNs could be explored to enhance its stability and facilitate its transport across biological membranes in experimental settings, allowing for more precise investigations into its intracellular activity.
Polymeric nanoparticles , prepared from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), offer a high degree of versatility in terms of controlling drug release kinetics and surface functionalization for targeted delivery. nih.govoup.com Encapsulating this compound within polymeric nanoparticles could enable the development of formulations for sustained release in preclinical models, which would be invaluable for studying its long-term efficacy and the dynamics of resistance development. nih.gov A summary of potential nanoparticle-based delivery systems for this compound research is presented in Table 1.
Table 1: Potential Nanoparticle-Based Delivery Systems for this compound Research
| Delivery System | Potential Advantages for Research Applications |
|---|---|
| Liposomes | Biocompatibility, targeted delivery, sustained release. wjpmr.com |
| Solid Lipid Nanoparticles (SLNs) | Controlled release, enhanced stability, improved transport across membranes. mdpi.com |
The development of such novel delivery systems for this compound would not only provide tools for more sophisticated mechanistic studies but could also lay the groundwork for future therapeutic applications.
Approaches to Overcome Resistance Mechanisms in Preclinical Models
The emergence of bacterial resistance is a significant challenge for all antibiotics, including older quinolones like rosoxacin. Future research should focus on preclinical models to investigate and overcome these resistance mechanisms. The primary mechanisms of resistance to quinolones are target site mutations in DNA gyrase and topoisomerase IV, as well as increased efflux pump activity. arxiv.orgmdpi.com
One promising approach is the use of combination therapy . This involves pairing this compound with an adjuvant that can circumvent resistance mechanisms. For instance, efflux pump inhibitors (EPIs) could be co-administered to block the extrusion of rosoxacin from bacterial cells, thereby restoring its intracellular concentration and efficacy. researchgate.net Preclinical studies could be designed to screen for and evaluate the synergy between this compound and known or novel EPIs against resistant bacterial strains.
Another strategy is the development of novel rosoxacin derivatives . Chemical modifications to the rosoxacin structure could be explored to create analogues with enhanced activity against bacteria harboring mutations in DNA gyrase or topoisomerase IV. oup.com Such derivatives could be designed to have altered binding interactions with the target enzymes, rendering the resistance-conferring mutations less effective.
Furthermore, targeting the bacterial SOS response represents a novel approach. The SOS response is a DNA damage repair system that can be induced by quinolones and is implicated in the development of antibiotic resistance. nih.gov Investigating the potential of inhibiting the SOS response in conjunction with this compound treatment in preclinical models could reveal a strategy to both enhance its bactericidal activity and suppress the emergence of resistance. nih.gov A summary of these approaches is provided in Table 2.
Table 2: Approaches to Overcome this compound Resistance in Preclinical Models
| Approach | Mechanism |
|---|---|
| Combination Therapy with Adjuvants | Use of efflux pump inhibitors to increase intracellular drug concentration. researchgate.net |
| Development of Novel Derivatives | Chemical modification of rosoxacin to overcome target site mutations. oup.com |
These preclinical research directions could lead to strategies that extend the utility of this compound in the face of evolving bacterial resistance.
Development of New In Vitro and In Vivo Models for this compound Studies
To gain a more comprehensive understanding of the pharmacokinetics, pharmacodynamics, and efficacy of this compound, the development and application of advanced in vitro and in vivo models are essential. Traditional models often fall short of replicating the complexity of human infections. oup.com
Advanced In Vitro Models: The hollow-fiber infection model (HFIM) is a dynamic in vitro system that can simulate human pharmacokinetic profiles, allowing for the study of drug exposure over time and its impact on bacterial killing and resistance development. nih.govnih.govfrontiersin.org Utilizing the HFIM for this compound research would enable the determination of optimal dosing strategies to maximize efficacy and minimize the emergence of resistance in a controlled, preclinical setting. nih.gov
Furthermore, the use of 3D cell culture models , such as spheroids and organoids, can provide a more physiologically relevant environment for studying host-pathogen interactions and the efficacy of antibiotics. mdpi.com For instance, lung organoids could be used to model respiratory infections and evaluate the effectiveness of this compound in a setting that mimics the architecture and cellular complexity of the human lung. nih.gov
Advanced In Vivo Models: While traditional rodent models have been valuable, there is a need for in vivo models that more accurately reflect human disease. This includes the development of models that incorporate aspects of the human immune system or that better replicate the pathophysiology of specific infections. The use of alternative model organisms, such as zebrafish larvae, is also gaining traction for high-throughput screening of antimicrobial compounds and for studying infection dynamics in a whole-organism context. A summary of these advanced models is presented in Table 3.
Table 3: New In Vitro and In Vivo Models for this compound Studies
| Model Type | Description | Potential Application for this compound |
|---|---|---|
| In Vitro | ||
| Hollow-Fiber Infection Model (HFIM) | A dynamic model that simulates human pharmacokinetics. nih.govnih.govfrontiersin.org | To determine optimal dosing regimens and study resistance development. |
| 3D Cell Culture Models (Organoids) | Three-dimensional cell cultures that mimic the structure and function of organs. mdpi.com | To evaluate efficacy in a more physiologically relevant context, such as lung or gut organoids. |
| In Vivo | ||
| Humanized Animal Models | Animals engrafted with human cells or tissues to better mimic the human immune response. | To study the interplay between this compound, the pathogen, and the human immune system. |
The adoption of these advanced models will be crucial for generating more predictive preclinical data for this compound and for guiding its potential future development.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The integration of omics technologies—genomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the multifaceted interactions between this compound and bacteria. These high-throughput methods can provide a global view of the cellular responses to the antibiotic, revealing novel mechanisms of action and resistance.
Genomics can be employed to identify the genetic determinants of this compound resistance. Whole-genome sequencing of resistant mutants can pinpoint mutations in target genes, such as gyrA and parC, as well as in genes involved in drug efflux and other resistance mechanisms. mdpi.combiorxiv.org This information is critical for understanding the evolution of resistance and for the development of strategies to overcome it.
Proteomics , the large-scale study of proteins, can be used to characterize the changes in the bacterial proteome upon exposure to this compound. Techniques such as mass spectrometry-based proteomics can identify the upregulation of efflux pumps, stress response proteins, and enzymes involved in DNA repair, providing insights into the cellular pathways that are perturbed by the antibiotic. nih.gov For other fluoroquinolones, proteomic studies have revealed significant alterations in the expression of proteins involved in the electron transport chain in human cells, suggesting potential off-target effects that could be investigated for rosoxacin. researchgate.net
Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. By profiling the metabolome of bacteria treated with this compound, researchers can identify metabolic pathways that are disrupted by the drug. oup.comfrontiersin.org This can lead to a deeper understanding of its mechanism of action and may reveal metabolic vulnerabilities that could be exploited in combination therapies. For instance, studies on other quinolones have shown that they can induce significant and rapid changes in bacterial metabolism, affecting nucleotide and amino acid biosynthesis. oup.comoup.com
An integrative multi-omics approach , combining data from genomics, proteomics, and metabolomics, would provide the most comprehensive picture of the bacterial response to this compound. This approach can help to construct detailed models of the drug's mechanism of action and the complex networks of resistance. mdpi.com A summary of the applications of omics technologies is provided in Table 4.
Table 4: Integration of Omics Technologies in this compound Research
| Omics Technology | Key Applications |
|---|---|
| Genomics | Identification of resistance mutations and genes. mdpi.combiorxiv.org |
| Proteomics | Characterization of changes in protein expression (e.g., efflux pumps, stress response). nih.govresearchgate.net |
| Metabolomics | Analysis of metabolic pathway disruptions and identification of metabolic vulnerabilities. oup.comoup.comfrontiersin.org |
The application of these omics technologies will be instrumental in revitalizing research into this compound and uncovering new aspects of its antibacterial activity.
Advancements in Computational Methodologies for this compound Research
Computational methodologies have become indispensable tools in modern drug discovery and development, and their application to this compound research holds significant promise. These in silico approaches can accelerate research by providing insights into drug-target interactions, predicting resistance, and optimizing dosing regimens.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, molecular docking studies can be used to model its interaction with the active sites of its target enzymes, DNA gyrase and topoisomerase IV. nih.govnih.gov This can help to elucidate the structural basis of its inhibitory activity and can guide the design of novel rosoxacin derivatives with improved binding affinity or activity against resistant mutants. mdpi.com
Pharmacokinetic/pharmacodynamic (PK/PD) modeling uses mathematical models to describe and predict the time course of drug concentrations and effects in the body. For this compound, PK/PD modeling can be used to simulate different dosing regimens and to identify the exposure levels required for optimal efficacy. oup.comnih.gov This is particularly important for an older antibiotic where modern PK/PD characterization may be lacking. Monte Carlo simulations can be employed to assess the probability of target attainment for different dosing strategies in various patient populations. oup.comnih.gov
Machine learning and artificial intelligence (AI) are increasingly being used to predict the antibacterial activity of compounds and to identify potential resistance mechanisms. researchgate.netarxiv.orgnih.gov Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the efficacy of novel rosoxacin analogues. researchgate.netarxiv.org Furthermore, these models can analyze genomic data to predict the likelihood of resistance development to this compound. A summary of these computational methodologies is provided in Table 5.
Table 5: Advancements in Computational Methodologies for this compound Research
| Methodology | Application |
|---|---|
| Molecular Docking | Modeling of drug-target interactions to guide the design of new derivatives. nih.govnih.govmdpi.com |
| PK/PD Modeling | Simulation of dosing regimens to optimize efficacy and minimize resistance. oup.comnih.gov |
The integration of these computational approaches into this compound research will not only enhance our understanding of this compound but will also provide a rational basis for its further investigation and potential repurposing.
Table of Compounds
| Compound Name |
|---|
| Ciprofloxacin |
| Enrofloxacin |
| Levofloxacin |
| Moxifloxacin |
| Nalidixic acid |
| Norfloxacin |
| Ofloxacin |
Q & A
Q. What strategies address this compound’s pH-dependent solubility in pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
